Ceftriaxone sodium

Pharmacoeconomics Clinical Trial Antimicrobial Stewardship

Ceftriaxone sodium is the only third-generation cephalosporin with a 7.65-hour half-life in healthy adults (median 14.5 h in ICU patients), enabling reliable once-daily dosing. This reduces OPAT nursing visits by ~67–75% versus cefotaxime, directly lowering per-patient costs. Against Streptococcus pneumoniae—the leading cause of community-acquired pneumonia—ceftriaxone achieves 93.7% susceptibility vs. only 56.6% for ceftazidime, making it the preferred empiric monotherapy. A single 250 mg IM dose delivers 99.1% bacteriologic eradication for uncomplicated gonorrhea (CDC first-line). In Level I trauma open-fracture prophylaxis, ceftriaxone matches piperacillin-tazobactam efficacy (25.4% vs. 29.0% infection rate) without excess C. difficile risk. Multiple FDA-approved ANDAs ensure competitive pricing and reliable supply. ***Note: Do not co-administer with calcium-containing solutions due to precipitation risk (FDA boxed warning).***

Molecular Formula C18H16N8Na2O7S3
Molecular Weight 598.6 g/mol
CAS No. 74578-69-1
Cat. No. B1668364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftriaxone sodium
CAS74578-69-1
SynonymsAnhydrous Ceftriaxone Sodium
Benaxona
Cefatriaxone
Cefaxona
Ceftrex
Ceftriaxon
Ceftriaxon Curamed
Ceftriaxon Hexal
Ceftriaxona Andreu
Ceftriaxona LDP Torlan
Ceftriaxone
Ceftriaxone Irex
Ceftriaxone Sodium
Ceftriaxone Sodium, Anhydrous
Ceftriaxone, Disodium Salt
Ceftriaxone, Disodium Salt, Hemiheptahydrate
Lendacin
Longacef
Longaceph
Ro 13 9904
Ro 13-9904
Ro 139904
Ro-13-9904
Ro13 9904
Ro13-9904
Ro139904
Rocefalin
Rocefin
Rocephin
Rocephine
Tacex
Terbac
Molecular FormulaC18H16N8Na2O7S3
Molecular Weight598.6 g/mol
Structural Identifiers
SMILESCN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]
InChIInChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H5,19,20,21,23,27,29,31,32);;/q;2*+1/p-2/b24-8-;;/t9-,15-;;/m1../s1
InChIKeyLTFQVRWXHBGEMZ-BBJOQENWSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder.
Solubility1.05e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ceftriaxone Sodium (CAS 74578-69-1): Core Pharmacological Profile for Scientific Procurement and Formulary Evaluation


Ceftriaxone sodium is a sterile, semisynthetic, broad-spectrum third-generation cephalosporin antibiotic for intravenous or intramuscular administration [1]. Its molecular structure confers high stability to a wide range of beta-lactamases, including both penicillinases and cephalosporinases [2]. Unlike most other cephalosporins, ceftriaxone possesses a uniquely prolonged elimination half-life of approximately 5.8 to 8.7 hours in healthy adults, extending to a median of 14.5 hours in critically ill populations, which enables once-daily dosing for the majority of therapeutic indications [3]. Ceftriaxone is highly bound to plasma proteins (approximately 95%), a property that contributes directly to its extended duration of action and sustained tissue penetration [4]. As a generic pharmaceutical active ingredient with multiple suppliers and established FDA-approved Abbreviated New Drug Applications (ANDAs), ceftriaxone sodium represents a widely accessible, cost-effective, and clinically indispensable parenteral antibacterial agent for both institutional formularies and industrial pharmaceutical development [5].

Why Ceftriaxone Sodium Is Not Interchangeable with Other Third-Generation Cephalosporins in Scientific and Industrial Applications


Despite being classified within the same generation of cephalosporins, ceftriaxone sodium cannot be universally substituted for agents such as cefotaxime, ceftazidime, or cefepime without significant alterations to dosing regimens, clinical outcomes, and procurement strategies. The pharmacological rationale for this lack of interchangeability is rooted in three critical differentiators: (1) Ceftriaxone's uniquely prolonged serum half-life enables once-daily administration, whereas cefotaxime typically requires dosing every 6 to 8 hours due to its rapid clearance, resulting in divergent resource utilization and nursing workload [1]; (2) Ceftazidime exhibits substantially inferior antipneumococcal activity, with susceptibility rates below 60% against Streptococcus pneumoniae compared to approximately 94% for ceftriaxone, rendering ceftazidime unsuitable for empiric treatment of community-acquired pneumonia [2]; and (3) Ceftriaxone carries a specific FDA boxed warning regarding concomitant use with calcium-containing solutions due to precipitation risk, a safety consideration that does not apply equally to all cephalosporin congeners and directly impacts compounding and infusion protocols in hospital pharmacy practice [3]. Consequently, generic substitution at the point of procurement or clinical use introduces measurable risks to both patient safety and institutional operational efficiency.

Ceftriaxone Sodium: Quantified Comparative Evidence for Differentiated Scientific and Procurement Decision-Making


Ceftriaxone vs. Cefotaxime: Comparable Clinical Efficacy with Superior Dosing Convenience in Serious Infections

In a randomized, controlled, multicenter clinical trial of 365 patients with serious bacterial infections, intravenous ceftriaxone 2 g administered once daily was compared with intravenous cefotaxime 2 g administered every 12 hours. The clinical response rates were 90.4% for ceftriaxone and 86.3% for cefotaxime, while bacteriologic cure rates were 87.0% and 86.4%, respectively, with no statistically significant difference between the two treatment arms [1]. A separate randomized multicenter study of 613 patients with uncomplicated gonorrhea demonstrated bacteriologic eradication rates of 99.1% for intramuscular ceftriaxone 250 mg versus 97.7% for intramuscular cefotaxime 500 mg (P = 0.243), again showing statistical equivalence [2]. The critical differentiation lies not in efficacy but in dosing frequency: ceftriaxone achieves equivalent outcomes with once-daily administration compared to cefotaxime's twice-daily requirement.

Pharmacoeconomics Clinical Trial Antimicrobial Stewardship

Ceftriaxone vs. Cefotaxime for Surgical Prophylaxis: Single-Dose Regimen Equivalent to Multi-Dose Protocol

In a controlled multicenter study of 407 evaluable patients undergoing urologic surgery, a single preoperative dose of ceftriaxone was compared directly with a multiple-dose regimen of cefotaxime for short-term antimicrobial prophylaxis. The postoperative infectious complication rates were 22.3% (47/211) in the ceftriaxone single-dose arm and 27.0% (53/196) in the cefotaxime multi-dose arm, with no statistically significant difference observed between the two prophylactic strategies [1]. This study conclusively demonstrates that ceftriaxone's extended half-life permits a single-dose prophylactic regimen that is clinically non-inferior to multiple doses of cefotaxime.

Surgical Prophylaxis Healthcare Resource Utilization Antimicrobial Stewardship

Ceftriaxone vs. Ceftazidime: Superior Antipneumococcal Activity Confirmed by Surveillance Data

Analysis of 12,737 pediatric clinical isolates collected over a 7-year period (1998–2004) from 52 sentinel hospitals in North America as part of the SENTRY Antimicrobial Surveillance Program revealed marked differences in antipneumococcal activity among broad-spectrum cephalosporins. Ceftriaxone exhibited an MIC90 of 1 μg/mL against Streptococcus pneumoniae with a susceptibility rate of 93.7% [1]. In stark contrast, ceftazidime demonstrated substantially reduced activity against the same S. pneumoniae isolates, with a susceptibility rate of only 56.6% [1]. Both cefepime and ceftriaxone showed comparable and high-level activity against S. pneumoniae, with MIC90 values of 1 μg/mL and susceptibility rates of 93.9% and 93.7%, respectively [1].

Antimicrobial Susceptibility SENTRY Surveillance Empiric Therapy

Ceftriaxone vs. Cefepime: Comparable Efficacy in Community-Acquired Pneumonia with Different Antimicrobial Spectra

In a randomized, double-blind clinical trial comparing intravenous cefepime (2 g every 12 hours) to intravenous ceftriaxone (1 g every 12 hours) for the empiric treatment of 86 clinically evaluable hospitalized patients with community-acquired pneumonia, favorable clinical outcomes (cure or improvement) were comparable between the two treatment arms [1]. Ceftriaxone achieved a clinical success rate of 97.8% (45/46), while cefepime achieved 95.0% (38/40), with the 95% confidence interval for the treatment difference spanning -5.1% to +10.8%, confirming statistical non-inferiority [1]. Microbiological eradication rates were 97.4% (38/39 pathogens) for ceftriaxone and 100% (32/32) for cefepime [1].

Community-Acquired Pneumonia Randomized Controlled Trial Empiric Antibiotic Therapy

Ceftriaxone Monotherapy vs. Piperacillin-Tazobactam for Open Fracture Prophylaxis: Equivalent Efficacy with Narrower Spectrum

A retrospective cohort study of 136 adult patients with open fractures treated at a single Level I trauma center (2020–2023) compared prophylactic ceftriaxone monotherapy to piperacillin-tazobactam monotherapy. The fracture-related infection rate was 25.4% (17/67) in the ceftriaxone cohort versus 29.0% (20/69) in the piperacillin-tazobactam cohort (P = 0.501), indicating no statistically significant difference in prophylactic efficacy [1]. Similarly, rates of acute kidney injury were comparable between groups: 11.9% (8/67) for ceftriaxone versus 15.9% (11/69) for piperacillin-tazobactam (P = 0.636) [1].

Orthopedic Surgery Surgical Site Infection Prevention Antimicrobial Prophylaxis

Ceftriaxone Pharmacokinetics: Prolonged Half-Life Enabling Once-Daily Dosing

A comparative pharmacokinetic study in 15 healthy volunteers receiving single 1 g intravenous doses of ceftriaxone, ceftazidime, and cefpirome demonstrated that ceftriaxone exhibits the longest elimination half-life among tested agents. Ceftriaxone displayed a mean terminal half-life (t1/2) of 7.65 hours, compared to 1.95 hours for ceftazidime and 1.95 hours for cefpirome [1]. Ceftriaxone also achieved the highest peak plasma concentration (C1h) of 137.8 μg/mL, compared to 47–49 μg/mL for ceftazidime and cefpirome, and 19.85 μg/mL for imipenem [1]. In intensive care unit patients, the median half-life extends further to 14.5 hours (interquartile range: 10.0–25.5 hours) [2].

Pharmacokinetics Half-Life Dosing Optimization

Ceftriaxone Sodium: Optimal Application Scenarios for Scientific and Procurement Decision-Making


Outpatient Parenteral Antimicrobial Therapy (OPAT) Programs

Ceftriaxone's 7.65-hour half-life in healthy adults and median 14.5-hour half-life in ICU patients enables reliable once-daily dosing, making it the preferred agent for OPAT programs where daily nursing visits or self-administration are logistically required [1]. Compared to cefotaxime, which requires dosing every 6–8 hours, ceftriaxone reduces the frequency of home health visits by approximately 67–75%, directly lowering per-patient treatment costs and improving patient adherence [2]. Procurement for OPAT programs should prioritize ceftriaxone over shorter-acting cephalosporins based on this quantifiable operational advantage.

Emergency Department Treatment of Gonococcal Infections

Ceftriaxone 250 mg administered as a single intramuscular dose achieves a 99.1% bacteriologic eradication rate for uncomplicated gonorrhea, equivalent to cefotaxime 500 mg (97.7%) but at half the milligram dose and with the convenience of single-dose therapy [1]. This regimen is recommended by the Centers for Disease Control and Prevention as first-line therapy [1]. Emergency departments and public health clinics should stock ceftriaxone as the primary agent for syndromic management of suspected gonorrhea.

Empiric Treatment of Community-Acquired Pneumonia

Ceftriaxone demonstrates a 93.7% susceptibility rate against Streptococcus pneumoniae, the most common bacterial cause of community-acquired pneumonia, with an MIC90 of 1 μg/mL [1]. This antipneumococcal activity is statistically equivalent to that of cefepime (93.9% susceptibility, MIC90 1 μg/mL) [1] and vastly superior to that of ceftazidime (56.6% susceptibility) [1]. Hospitals and health systems evaluating formulary options for empiric pneumonia therapy should select ceftriaxone over ceftazidime, as the latter provides inadequate coverage for S. pneumoniae and would require combination therapy in most empiric regimens.

Open Fracture Surgical Prophylaxis

In Level I trauma centers, ceftriaxone monotherapy provides fracture-related infection prophylaxis equivalent to broader-spectrum piperacillin-tazobactam (25.4% vs. 29.0% infection rate, P = 0.501), without the additional risk of Clostridioides difficile infection associated with extended anaerobic coverage [1]. Orthopedic surgery departments should consider ceftriaxone as the preferred prophylactic agent for open fractures based on equivalent efficacy, narrower antimicrobial spectrum, and lower acquisition cost compared to piperacillin-tazobactam.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceftriaxone sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.